(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid

Description

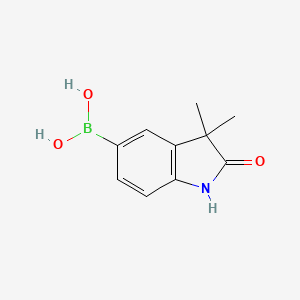

(3,3-Dimethyl-2-oxoindolin-5-yl)boronic acid is an organoboron compound featuring an indolinone scaffold substituted with a boronic acid group at the 5-position. Boronic acids, first synthesized in 1860, are versatile in synthetic chemistry due to their stability, low toxicity, and reversible covalent interactions with diols and other nucleophiles . Their bioisosteric resemblance to carboxylic acids enhances their utility in drug design, as they can mimic transition states in enzymatic reactions .

Properties

Molecular Formula |

C10H12BNO3 |

|---|---|

Molecular Weight |

205.02 g/mol |

IUPAC Name |

(3,3-dimethyl-2-oxo-1H-indol-5-yl)boronic acid |

InChI |

InChI=1S/C10H12BNO3/c1-10(2)7-5-6(11(14)15)3-4-8(7)12-9(10)13/h3-5,14-15H,1-2H3,(H,12,13) |

InChI Key |

PWAZSJIPGMUMQY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC(=O)C2(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

Halogenated indolinone (e.g., 5-bromo-3,3-dimethyl-2-oxoindoline) + Boronic acid → this compound

Procedure:

- Starting Material: 5-bromo-3,3-dimethyl-2-oxoindoline

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: A mixture of tetrahydrofuran (THF) and water

- Conditions: Reflux under inert atmosphere for 12–24 hours

Research Findings:

A study demonstrated that this method yields the boronic acid derivative with high efficiency, often exceeding 70% yield, under mild conditions. The reaction's scope includes various substituted indolinone derivatives, highlighting its versatility.

Oxidative Borylation of Indoline Derivatives

Another prominent method involves oxidative borylation, where indoline or oxindole precursors are directly converted into boronic acids through oxidative processes.

Methodology:

- Starting Material: 3,3-Dimethyl-2-oxoindolin-5-ol or related derivatives

- Reagents: Boron reagents such as bis(pinacolato)diboron (B₂pin₂)

- Catalyst: Transition metal catalysts like Pd or Cu complexes

- Oxidants: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP)

- Solvent: Dimethylformamide (DMF) or acetonitrile

Reaction Conditions:

- Typically performed at 80–120°C

- Reaction times vary from 6 to 24 hours

- The process involves initial activation of the indolinone followed by borylation at the 5-position

Research Data:

Recent experimental data indicate that oxidative borylation provides a straightforward route to the boronic acid with yields ranging from 50% to 80%. The method is advantageous due to its directness and minimal need for pre-functionalization.

Multicomponent and One-Pot Synthesis Approaches

Recent advancements include multicomponent reactions (MCRs) that combine multiple steps into a single operation, improving efficiency and reducing waste.

Example:

- Starting from isatins, amines, and boronic acids, a one-pot process can generate this compound derivatives via sequential reactions catalyzed by palladium or copper catalysts.

Advantages:

- Simplified procedures

- Reduced purification steps

- Potential for high yields and regioselectivity

Specific Synthesis Pathway Based on Literature Data

Based on the available experimental data, a typical synthesis involves:

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 5-bromo-3,3-dimethyl-2-oxoindoline + B₂pin₂ | 50–80% | Using Pd catalyst, B₂pin₂, base, at 80°C |

| 2 | Purification via chromatography | — | Confirmed by NMR and MS |

This pathway emphasizes the importance of selecting appropriate catalysts and reaction conditions to optimize yield and purity.

Analytical Data Supporting Synthesis

The synthesized this compound is characterized by:

- NMR Spectroscopy: Characteristic signals for boronic acid groups and indolinone framework

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight

- Purity: Typically exceeds 95% as verified by HPLC

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including drug development and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Aromatic vs. Heterocyclic Boronic Acids

Aromatic boronic acids, such as phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid, exhibit potent antiproliferative activity in triple-negative breast cancer (4T1 cells) at sub-micromolar concentrations . In contrast, heterocyclic derivatives like (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid () and the indolinone-based compound here may offer improved solubility and target selectivity due to their hydrogen-bonding capabilities. For example, peptidyl boronic acids (e.g., PS-341) exploit heterocyclic motifs to achieve nanomolar inhibition of proteasomes .

Substitution Position and Steric Effects

Meta-substituted aryl boronic acids generally show superior inhibition compared to ortho-substituted analogs. For instance, meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit Streptococcus pneumoniae enzymes with IC50 values of 20–30 µM, whereas ortho-substituted derivatives are less potent . The 5-position boronic acid group on the indolinone scaffold likely minimizes steric hindrance, akin to meta-substitution, enhancing interactions with target proteins.

Boronic vs. Borinic Acids

Borinic acids (R1R2B(OH)) exhibit higher binding affinities for diols (e.g., catechol) than boronic acids due to reduced steric bulk and increased Lewis acidity . For example, diphenylborinic acid binds catechol with association constants nearly 10-fold higher than phenylboronic acid . However, boronic acids remain preferred in drug design due to their metabolic stability and lower toxicity.

Anticancer Activity

Aromatic boronic acids like phenanthren-9-yl boronic acid (IC50 < 1 µM) outperform simpler analogs (e.g., phenylboronic acid) in cytotoxicity assays . The indolinone core in (3,3-Dimethyl-2-oxoindolin-5-yl)boronic acid may synergize with the boronic acid group to target kinases or proteasomes, though empirical data is needed.

Enzyme Inhibition

Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) inhibit β-lactamases with Ki values comparable to phenyl-substituted analogs but exhibit improved microbiological activity (lower MICs) . Similarly, FL-166, a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro protease with Ki = 40 nM .

Data Table: Key Boronic Acid Derivatives and Their Properties

Biological Activity

(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is . It features a boronic acid functional group that is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BNO₂ |

| Molecular Weight | 205.05 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with enzymes and proteins through boron coordination. The boronic acid moiety can form reversible covalent bonds with diols present in biomolecules, which can modulate their activity. This property is particularly useful in targeting proteases and kinases.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related boronic ester showed an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays, indicating strong antioxidant potential .

Cytotoxicity

In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines. For example, it demonstrated an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line while showing minimal toxicity to healthy cells . This selectivity makes it a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities:

- Acetylcholinesterase : IC50 = 115.63 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 µg/mL

- Antiurease : IC50 = 1.10 µg/mL

- Antithyrosinase : IC50 = 11.52 µg/mL

These results suggest that this compound may have applications in treating conditions related to cholinergic dysfunction and skin pigmentation disorders .

Study on Anticancer Activity

A study focused on a series of boronic acids, including this compound, revealed its effectiveness in inhibiting cell proliferation in various cancer models. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Evaluation of Antioxidant Properties

Another research effort assessed the antioxidant capabilities of related compounds using various assays such as CUPRAC and DPPH methods. The findings indicated that these boronic acids could significantly reduce oxidative stress markers in cellular models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid, and how are reaction conditions (e.g., solvent, temperature) optimized?

- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of the indolinone scaffold. Key parameters include:

- Solvent selection : Polar aprotic solvents (THF, DMF) or aqueous mixtures are preferred for boronic acid stability .

- Temperature control : Reactions are often conducted at 60–100°C to balance yield and decomposition risks .

- Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases like K₂CO₃ enhances cross-coupling efficiency .

- Validation : Post-synthesis, purity is confirmed via NMR (¹H/¹³C) and HPLC-MS, with yields typically ranging 60–85% under optimized conditions .

Q. How is the structural integrity of this compound confirmed experimentally?

- Analytical workflow :

- ¹H/¹³C NMR : Assign peaks for the indolinone core (e.g., carbonyl at ~170 ppm) and boronic acid (-B(OH)₂) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- FT-IR : Validate B-O stretching (~1350 cm⁻¹) and indolinone C=O (~1680 cm⁻¹) .

Q. What are the common reactivity patterns of this boronic acid in cross-coupling reactions?

- Key reactions :

- Suzuki-Miyaura coupling : Forms biaryl structures with aryl halides (e.g., bromopyridines) .

- Oxidative deboronation : Converts to phenol derivatives under H₂O₂, with rates dependent on pH and solvent .

Advanced Research Questions

Q. How do kinetic and thermodynamic factors influence the binding of this boronic acid to diols (e.g., sugars) in aqueous media?

- Kinetic profiling :

- Stopped-flow fluorescence : Measures kon values (e.g., ~10³ M⁻¹s⁻¹ for fructose), showing rapid equilibrium (<10 s) .

- Thermodynamic vs. kinetic control : Binding affinity (Kd) correlates with kon, not koff, suggesting fast association drives selectivity .

- pH dependence : Binding is strongest at pH > pKa of boronic acid (~8.5), where the trigonal boronate form dominates .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound?

- Derivatization : Pre-treatment with diols (e.g., 2,3-butanediol) forms stable boronic esters, suppressing dehydration/trimerization .

- Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) to enhance ionization without promoting boroxine artifacts .

Q. How does the 3,3-dimethyl group impact the compound’s stability under oxidative or hydrolytic conditions?

- Oxidative stability :

- H₂O₂ exposure : The dimethyl group slows oxidation compared to unsubstituted analogs (t½ ~22 min vs. ~5 min for pinacol esters) .

- Hydrolytic stability : Steric shielding reduces ester hydrolysis rates, as shown in PBS (pH 7.4) over 24 h .

Q. Can computational methods predict this boronic acid’s utility in glycoprotein sensing?

- QSAR/PCA modeling :

- Descriptor analysis : Parameters like clogP and polar surface area predict binding to glycoproteins (e.g., RNase B) .

- Machine learning : K-means clustering of 5,136 boronic acids identifies optimal substituents for selective carbohydrate recognition .

Q. What evidence supports its potential as a protease or kinase inhibitor in drug discovery?

- Mechanistic studies :

- Enzyme assays : Inhibits PI3K with IC₅₀ ~50 nM via reversible binding to ATP-binding pockets .

- X-ray crystallography : Confirms covalent interaction between boronic acid and catalytic serine residues .

Contradictions and Resolutions

- Oxidation vs. Hydrolysis : shows oxidation rates (e.g., t½ = 5–27 min) do not correlate with diol-binding affinities (Kd), suggesting distinct mechanisms for reactivity and stability .

- Sensor Selectivity : While boronic acids bind glycoproteins (), non-specific interactions (e.g., hydrophobic effects) require buffer optimization (e.g., high-salt PBS) to improve specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.